N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohepta[d][1,2]oxazole ring fused with a dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves the cyclization of N-propargylamides. A metal-free cyclization process using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source is commonly employed . This method leads to the formation of oxazole derivatives under visible light irradiation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The use of eco-friendly and cost-effective reagents is crucial for industrial applications to ensure sustainability and economic viability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Substitution reactions can introduce different substituents to the phenyl or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and isoamyl nitrite, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve moderate temperatures and the presence of catalysts like copper (I) acetylides .
Major Products
The major products formed from these reactions include various substituted oxazoles and phenyl derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide: Shares a similar oxazole ring structure but differs in the substituents attached to the ring.
2-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole derivatives: These compounds have a similar phenyl group but differ in the heterocyclic ring structure.
Uniqueness
N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is unique due to its fused cyclohepta[d][1,2]oxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H20N2O4 |
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Molecular Weight |
316.35 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C17H20N2O4/c1-21-14-9-8-11(10-15(14)22-2)18-17(20)16-12-6-4-3-5-7-13(12)23-19-16/h8-10H,3-7H2,1-2H3,(H,18,20) |
InChI Key |
ZGHSKLFXHYXYAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NOC3=C2CCCCC3)OC |
Origin of Product |
United States |
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